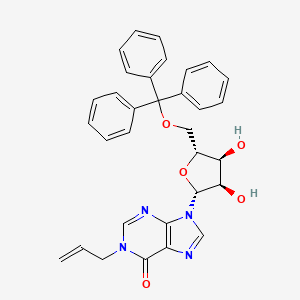

1-allyl-5''-O-tritylinosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-allyl-5’-O-tritylinosine est un dérivé de nucléoside connu pour ses activités biologiques significatives. C'est un inhibiteur allostérique de l'enzyme thymidine phosphorylase, qui joue un rôle crucial dans l'angiogenèse, le processus de formation de nouveaux vaisseaux sanguins à partir de ceux préexistants .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 1-allyl-5'-O-tritylinosine implique généralement la protection des dérivés de l'inosine. Une méthode efficace est la synthèse assistée par micro-ondes, qui permet la protection des dérivés de l'inosine avec des rendements significativement plus élevés et des temps de réaction plus courts par rapport aux conditions thermiques standard

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour la 1-allyl-5'-O-tritylinosine ne soient pas bien documentées, les principes généraux de la synthèse des dérivés de nucléosides peuvent être appliqués. Ces méthodes impliquent souvent des réactions à grande échelle dans des conditions contrôlées pour garantir un rendement et une pureté élevés. L'utilisation de la synthèse assistée par micro-ondes peut être particulièrement avantageuse dans un contexte industriel en raison de son efficacité et de sa capacité d'adaptation à l'échelle .

Analyse Des Réactions Chimiques

Types de réactions

La 1-allyl-5'-O-tritylinosine subit diverses réactions chimiques, notamment :

Oxydation : Le groupe allyle peut être oxydé pour former des époxydes ou d'autres dérivés oxygénés.

Réduction : Le composé peut subir des réactions de réduction, en particulier au niveau du groupe allyle, pour former des dérivés saturés.

Substitution : Le groupe trityle peut être substitué par d'autres groupes protecteurs ou groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent l'acide m-chloroperbenzoïque (m-CPBA) et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) peuvent être utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que des amines ou des thiols en présence d'une base.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe allyle peut donner des époxydes, tandis que la réduction peut produire des dérivés saturés. Les réactions de substitution peuvent introduire divers groupes fonctionnels, conduisant à une large gamme de dérivés.

Applications De Recherche Scientifique

La 1-allyl-5'-O-tritylinosine a plusieurs applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Elle est utilisée comme composé modèle pour étudier les dérivés de nucléosides et leurs propriétés chimiques.

Industrie : Les propriétés chimiques uniques du composé le rendent utile dans la synthèse d'autres dérivés de nucléosides biologiquement actifs.

5. Mécanisme d'action

La 1-allyl-5'-O-tritylinosine exerce ses effets en inhibant allostériquement la thymidine phosphorylase . Cette enzyme catalyse la phosphorolyse réversible des désoxyribonucléosides de pyrimidine en 2-désoxy-D-ribose-1-phosphate et leurs bases pyrimidiniques respectives . En inhibant cette enzyme, la 1-allyl-5'-O-tritylinosine empêche la formation de nouveaux vaisseaux sanguins, inhibant ainsi l'angiogenèse. Ce mécanisme est particulièrement important dans le contexte de la thérapie anticancéreuse, où l'inhibition de l'angiogenèse peut limiter la croissance tumorale et les métastases .

Mécanisme D'action

1-allyl-5’-O-tritylinosine exerts its effects by allosterically inhibiting thymidine phosphorylase . This enzyme catalyzes the reversible phosphorolysis of pyrimidine deoxynucleosides to 2-deoxy-D-ribose-1-phosphate and their respective pyrimidine bases . By inhibiting this enzyme, 1-allyl-5’-O-tritylinosine prevents the formation of new blood vessels, thereby inhibiting angiogenesis. This mechanism is particularly important in the context of cancer therapy, where inhibiting angiogenesis can restrict tumor growth and metastasis .

Comparaison Avec Des Composés Similaires

Composés similaires

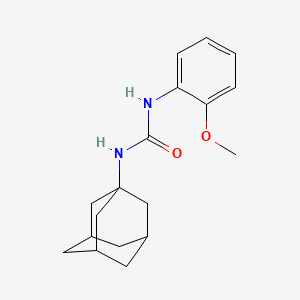

5'-O-tritylinosine (KIN59) : Ce composé est structurellement similaire à la 1-allyl-5'-O-tritylinosine et inhibe également la thymidine phosphorylase.

5'-O-trityluridine : Un autre dérivé de nucléoside avec des groupes protecteurs similaires mais des composants de base différents.

5'-O-tritylcytidine : Similaire à la 1-allyl-5'-O-tritylinosine mais avec une base de cytidine au lieu de l'inosine.

Unicité

La 1-allyl-5'-O-tritylinosine est unique en raison de la présence du groupe allyle, qui peut subir diverses réactions chimiques, offrant une plate-forme polyvalente pour des modifications chimiques supplémentaires. De plus, son inhibition spécifique de la thymidine phosphorylase en fait un composé précieux pour l'étude de l'angiogenèse et le développement de thérapies anticancéreuses .

Propriétés

Formule moléculaire |

C32H30N4O5 |

|---|---|

Poids moléculaire |

550.6 g/mol |

Nom IUPAC |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1-prop-2-enylpurin-6-one |

InChI |

InChI=1S/C32H30N4O5/c1-2-18-35-20-34-29-26(30(35)39)33-21-36(29)31-28(38)27(37)25(41-31)19-40-32(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h2-17,20-21,25,27-28,31,37-38H,1,18-19H2/t25-,27-,28-,31-/m1/s1 |

Clé InChI |

WUKAFOPIIOGNJA-QWOIFIOOSA-N |

SMILES isomérique |

C=CCN1C=NC2=C(C1=O)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O)O |

SMILES canonique |

C=CCN1C=NC2=C(C1=O)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

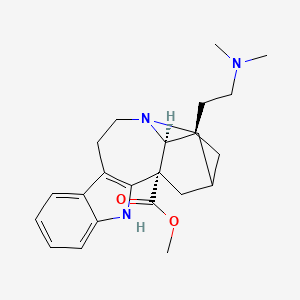

![methyl (1S,15R,17R,18S)-17-[2-(methylamino)ethyl]-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B10840098.png)